

A Comparative Guide to the Biological Activities of Bromo-Substituted Indole-3-Carbonitriles

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Compound of Interest

Compound Name: *4-bromo-1H-indole-3-carbonitrile*

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The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic addition of a bromine atom to the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide provides a comparative overview of the biological activities of bromo-substituted indole-3-carbonitriles and closely related bromo-indole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: A Tale of Substitution Patterns

Bromo-substituted indoles have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the position of the bromine atom and other substituents. While direct comparative studies on all positional isomers of bromo-indole-3-carbonitrile are limited, research on analogous bromo-indole structures provides valuable insights into structure-activity relationships (SAR).

Generally, the introduction of a bromine atom at the C5 or C6 position of the indole ring has been associated with enhanced antiproliferative activity. For instance, studies on isatin derivatives have shown that bromination at these positions can increase their anti-inflammatory and anti-cancer effects.^[1]

Table 1: Anticancer Activity of Bromo-Substituted Indole Derivatives

Compound/Derivative	Cancer Cell Line(s)	Activity (IC50/GI50/LC50)	Reference(s)
1-Benzyl-5-bromo-3-hydrazoneindolin-2-one (7d)	MCF-7 (Breast)	IC50 = 2.93 µM	[2]
1-Benzyl-5-bromo-3-hydrazoneindolin-2-one (7c)	MCF-7 (Breast)	IC50 = 7.17 µM	[2]
Pyrrole-indole hybrid with single bromo-substitution (3e)	COLO 205 (Colon)	LC50 = 0.89 µM	[3]
Pyrrole-indole hybrid with single bromo-substitution (3e)	NCI/ADR-RES (Ovarian)	LC50 = 0.97 µM	[3]
Pyrrole-indole hybrid with single bromo-substitution (3e)	SK-MEL-5 (Melanoma)	LC50 = 1.22 µM	[3]
Pyrrole-indole hybrid with dibromo-substitution (3f)	SK-MEL-5 (Melanoma)	LC50 = 8.65 µM	[3]
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide	A549 (Lung)	IC50 = 14.4 µg/mL	[4]
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide	HUVEC (Endothelial)	IC50 = 5.6 µg/mL	[4]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: 50% lethal concentration.

Antimicrobial Activity: Halogenation as a Key Strategy

The antimicrobial potential of indole derivatives is significantly enhanced by halogenation. Bromo-substituted indoles have exhibited promising activity against a range of bacterial and fungal pathogens. The position of the bromine atom, along with the nature of other substituents, plays a crucial role in determining the spectrum and potency of antimicrobial action.

For example, a series of 6-bromoindolglyoxylamido derivatives have been identified as having enhanced antibacterial activity against *Escherichia coli* and moderate to excellent antifungal properties. Furthermore, studies on fascaplysin analogs have shown that the introduction of bromine at the C3 and C10 positions can enhance antimicrobial properties by 4 to 16 times against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Bromo-Substituted Indole Derivatives

Compound/Derivative	Microorganism(s)	Activity (MIC)	Reference(s)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (related to bromo-indoles)	MRSA ATCC 43300	0.98 µg/mL	[5]
Indole-thiadiazole derivative (2c)	Bacillus subtilis	3.125 µg/mL	
Indole-triazole derivative (3c)	Bacillus subtilis	3.125 µg/mL	
3-Bromo-1-ethyl-1H-indole	Aspergillus niger ATCC 16404	1.17 µg/mL	[6]
6-Bromo-8-nitroflavone (related flavonoid)	Enterococcus faecalis ATCC 19433	Potent inhibition at 0.1% concentration	[7]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)	XDR Salmonella Typhi	6.25 mg/mL	[8]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant *Staphylococcus aureus*; XDR: Extensively Drug-Resistant.

Enzyme Inhibition: Targeting Key Pathological Pathways

Bromo-substituted indoles have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibition of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions. [9]

Table 3: Enzyme Inhibitory Activity of Bromo-Substituted Indole Derivatives

Compound/Derivative	Enzyme Target	Activity (IC50/Ki)	Reference(s)
1-Benzyl-5-bromo-3-hydrazoneindolin-2-one (7d)	VEGFR-2	IC50 = 0.503 μ M	[2]
1-Benzyl-5-bromo-3-hydrazoneindolin-2-one (7c)	VEGFR-2	IC50 = 0.728 μ M	[2]
Pyrrole-indole hybrid with single chloro-substitution (3h)	Aromatase	IC50 = 1.8 μ M	[3]
Indole-3-carboxylic acid-based derivative (17)	Bcl-2	Ki = 0.26 μ M	[10]
Indole-3-carboxylic acid-based derivative (17)	Mcl-1	Ki = 72 nM	[10]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Bcl-2: B-cell lymphoma 2; Mcl-1: Myeloid cell leukemia 1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the bromo-substituted indole-3-carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

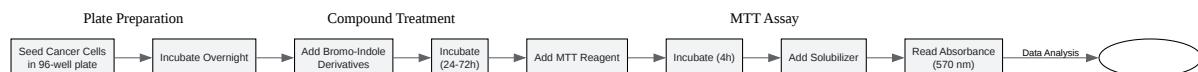
Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Compound Dilution: The bromo-substituted indole-3-carbonitrile is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

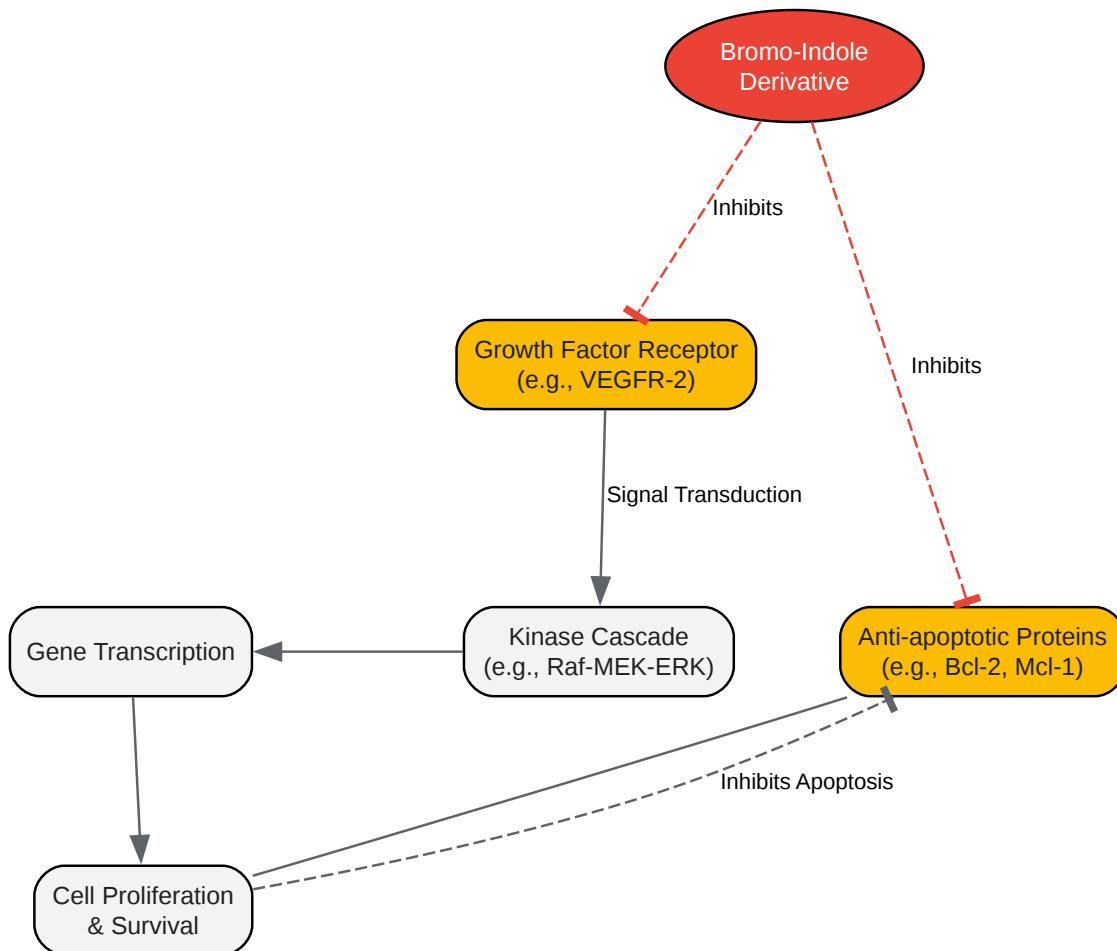
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.



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General workflow for determining the anticancer activity using the MTT assay.



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Potential inhibition points of bromo-indole derivatives in cancer signaling pathways.

Conclusion

Bromo-substituted indole-3-carbonitriles and related bromo-indole derivatives represent a promising class of compounds with diverse biological activities. The position of the bromine substituent is a critical determinant of their anticancer and antimicrobial potency. While the available data underscores the potential of these compounds, further systematic studies directly comparing the biological activities of the full range of positional isomers of bromo-indole-3-carbonitrile are warranted. Such studies will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

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